molecular formula C22H26N2OS B2491298 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034308-03-5

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2491298
CAS No.: 2034308-03-5
M. Wt: 366.52
InChI Key: LTZSTTDMQZXBOB-UHFFFAOYSA-N
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Description

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is an organic compound known for its diverse applications in chemical synthesis and research. This compound features a complex molecular structure, incorporating a dihydroisoquinoline ring and a pyrrolidinyl group, enhancing its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can be achieved through multiple synthetic routes. A common method involves the use of dihydroisoquinoline derivatives and phenylthio-propanone as starting materials. The reaction typically employs Lewis acids or bases to facilitate the formation of the compound under controlled temperatures and pressures. Specific reagents like pyrrolidine can be introduced to form the pyrrolidinyl group.

Industrial Production Methods

Industrial-scale production of this compound necessitates optimized reaction conditions to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems are often employed to maintain consistent reaction conditions. Post-synthesis, the compound undergoes purification processes like crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one participates in various chemical reactions, including:

  • Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly performed with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation and alkylation reactions are prevalent, often employing reagents like halides and alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Requires oxidizing agents and acidic or basic conditions to facilitate the reaction.

  • Reduction: : Involves the use of hydride donors under inert atmosphere to prevent unwanted side reactions.

  • Substitution: : Utilizes halides or alkylating agents, often under heat or solvent-free conditions to enhance reactivity.

Major Products

Depending on the reaction type, major products can include:

  • Oxidation: : Corresponding ketones or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied substituted products based on the nature of the substituent introduced.

Scientific Research Applications

This compound finds applications across multiple scientific disciplines:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential role in biochemical pathways and interactions with biological targets.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic uses.

  • Industry: : Employed in the manufacture of specialized materials and chemical products.

Mechanism of Action

The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. Its unique structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparing 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one with similar compounds highlights its distinct properties:

  • Structural Analogues: : Compounds like 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-mercapto-propan-1-one share similar structural motifs but differ in their chemical reactivity and applications.

  • Functional Analogues: : Similar compounds with analogous functional groups exhibit different pharmacological or industrial applications due to variations in molecular structure.

List of Similar Compounds

  • 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-mercapto-propan-1-one

  • 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylsulfinyl)propan-1-one

  • 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

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Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c25-22(12-15-26-21-8-2-1-3-9-21)24-14-11-20(17-24)23-13-10-18-6-4-5-7-19(18)16-23/h1-9,20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZSTTDMQZXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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